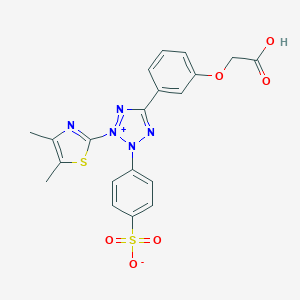

3-(4,5-Dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium

説明

Tetrazolium inner salt used for determining cell viability in proliferation assays. Reduced in metabolically active cells to a colored formazan product that is soluble in cell culture media. This conversion is thought to be carried out by NAD(P)H-dependent dehydrogenase enzymes.

生物活性

3-(4,5-Dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, commonly referred to as MTS, is a water-soluble tetrazolium compound widely used in biological assays to assess cell viability and metabolic activity. This article explores the biological activity of MTS, including its mechanisms of action, applications in research, and relevant case studies.

MTS is reduced by metabolically active cells into a soluble formazan product. This reduction is primarily facilitated by NAD(P)H-dependent oxidoreductase enzymes present in living cells. The process can be summarized as follows:

- Cellular Metabolism : Active cells convert MTS into formazan through enzymatic reduction.

- Colorimetric Measurement : The formazan product exhibits a color change, which can be quantitatively measured using a spectrophotometer at an absorbance maximum of 490 nm.

- Proportional Relationship : The intensity of the color is directly proportional to the number of viable cells in culture, allowing researchers to infer cell viability based on absorbance readings.

Applications in Research

MTS is primarily utilized in various biological and biomedical research fields due to its reliability and ease of use. Key applications include:

- Cell Viability Assays : MTS is often employed to assess the cytotoxic effects of drugs or other compounds on cultured cells.

- Proliferation Studies : It helps evaluate the growth rate of cell populations under different experimental conditions.

- Toxicity Testing : MTS assays are used to screen for potential toxic effects of environmental agents or pharmaceuticals.

Comparative Analysis with Other Tetrazolium Compounds

| Feature | MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium) | MTS (this compound) |

|---|---|---|

| Solubility | Insoluble; requires solubilization step | Water-soluble; no additional solubilization required |

| Absorbance Measurement | 570 nm | 490 nm |

| Assay Complexity | Requires multiple steps (solubilization) | Simple one-step procedure |

| Toxicity | May interfere with cellular metabolism | Less toxic; suitable for continuous monitoring |

Case Studies

-

Assessment of Drug Cytotoxicity :

A study investigated the cytotoxic effects of a novel anticancer agent on various cancer cell lines using the MTS assay. Results indicated a significant reduction in cell viability at higher concentrations of the drug, demonstrating MTS's effectiveness in evaluating therapeutic efficacy . -

Environmental Toxicology :

Research examining the effects of tire debris on RAW 264.7 macrophage cells utilized the MTS assay to quantify metabolic activity post-exposure. Findings revealed a concentration-dependent decrease in cell viability, highlighting MTS's role in environmental toxicity assessments . -

Comparative Proliferation Assays :

A comparative study between MTS and traditional [3H]-thymidine incorporation methods showed that both assays yielded similar results in measuring cell proliferation rates, affirming MTS's reliability as an alternative method for evaluating cell growth .

科学的研究の応用

Cell Viability Assays

MTS is primarily utilized in cell viability assays, such as the CellTiter 96® AQueous One Solution Assay. This assay involves adding MTS reagent to cultured cells, incubating for a specified period, and measuring absorbance at 490 nm. The absorbance correlates directly with the number of viable cells present .

Key Features:

- Single-step Procedure: The assay requires only the addition of MTS reagent without prior cell harvesting or washing steps.

- High-throughput Capability: Suitable for 96-well plate formats, facilitating large-scale experiments .

- Safety: Eliminates the need for volatile organic solvents and radioactive materials typically used in similar assays .

Cytotoxicity Testing

MTS is employed to evaluate the cytotoxic effects of various compounds on different cell lines. By comparing absorbance values before and after treatment with potential cytotoxic agents, researchers can determine the efficacy and safety of new drugs.

Case Study Example:

A study investigated the cytotoxic effects of a novel chemotherapeutic agent on breast cancer cells using MTS assays. The results indicated a dose-dependent decrease in cell viability, confirming the agent's potential effectiveness .

Chemosensitivity Assays

In cancer research, MTS assays are crucial for assessing the sensitivity of tumor cells to chemotherapeutic drugs. By measuring changes in cell viability after drug exposure, researchers can identify effective treatment regimens.

Data Table: Chemosensitivity Results Using MTS

| Drug Name | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Drug A | 0 | 100 |

| Drug A | 10 | 75 |

| Drug A | 50 | 30 |

| Drug B | 0 | 100 |

| Drug B | 10 | 50 |

| Drug B | 50 | 10 |

Advantages Over Other Assays

MTS offers several advantages compared to traditional assays like MTT:

化学反応の分析

Primary Reduction Reaction in Cellular Assays

MTS is a water-soluble tetrazolium salt widely used to assess cell viability, proliferation, and cytotoxicity. Its key chemical reaction involves reduction by cellular dehydrogenases, particularly in NAD(P)H-dependent pathways. This reduction converts the colorless MTS into a water-soluble formazan dye (absorbance peak at 490 nm) . The reaction requires an electron mediator, such as phenazine methosulfate (PMS), to facilitate electron transfer from NAD(P)H to MTS .

Key features:

-

Solubility : Unlike MTT, MTS formazan is water-soluble, eliminating the need for solubilization steps .

-

Sensitivity : The reaction is proportional to the number of metabolically active cells, making it ideal for high-throughput screening .

Interference Reactions with Reducing Agents

MTS is susceptible to interference from compounds that directly reduce tetrazolium salts, bypassing cellular dehydrogenases. Notable examples include:

Reaction with Hydralazine

Hydralazine, a reducing agent, reacts directly with MTS in a cell-free system, producing a colored formazan-like product without cellular involvement . This reaction is:

-

Time- and concentration-dependent : Absorbance increases significantly with hydralazine concentrations ≥10 μM and incubation times ≥5 minutes .

-

Mechanism : Hydralazine donates electrons to MTS, mimicking enzymatic reduction.

Table 1 : Hydralazine-MTS Interaction in Cell-Free Systems

| Hydralazine (μM) | Incubation Time (h) | Absorbance (490 nm) |

|---|---|---|

| 0 | 3 | 0.12 ± 0.02 |

| 50 | 3 | 0.58 ± 0.05 |

| 100 | 3 | 0.92 ± 0.08 |

| 500 | 3 | 1.45 ± 0.12 |

| Data derived from cell-free experiments . |

Interaction with Polyphenols (e.g., EGCG)

Epigallocatechin gallate (EGCG) alters MTS reduction kinetics by enhancing mitochondrial dehydrogenase activity, leading to overestimated cell viability . This interference complicates cytotoxicity assessments, as formazan production becomes decoupled from actual cell numbers.

Key Finding :

-

MTS assays underestimated EGCG’s antiproliferative effect by 50% compared to ATP/DNA-based methods .

Modified Assay Protocols to Mitigate Interference

To address interference, modified protocols include:

-

Centrifugation and Medium Replacement : Removing reducing agents (e.g., hydralazine or β-mercaptoethanol) before MTS addition improves accuracy .

-

Validation with Alternative Methods : Combining MTS results with microscopy or trypan blue exclusion ensures reliability .

Table 2 : Comparison of Standard vs. Modified MTS Assay Outcomes

Structural and Environmental Influences on Reactivity

-

pH Dependence : Optimal reduction occurs at neutral pH (7.0–7.4) .

-

Light Sensitivity : MTS is light-sensitive; assays are typically conducted in the dark .

-

Electron Mediators : PMS enhances reaction efficiency but may introduce toxicity in prolonged assays .

Comparative Analysis with Other Tetrazolium Salts

Key Research Findings

-

Overestimation Artifacts : Reducing agents (e.g., hydralazine, β-mercaptoethanol) and polyphenols (e.g., EGCG) artificially elevate MTS absorbance, necessitating protocol adjustments .

-

Enzymatic vs. Non-Enzymatic Reduction : While MTS reduction is traditionally attributed to cellular dehydrogenases, recent studies suggest non-enzymatic pathways in lipid-rich environments may contribute .

特性

IUPAC Name |

4-[5-[3-(carboxymethoxy)phenyl]-3-(4,5-dimethyl-1,3-thiazol-2-yl)tetrazol-3-ium-2-yl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O6S2/c1-12-13(2)32-20(21-12)25-23-19(14-4-3-5-16(10-14)31-11-18(26)27)22-24(25)15-6-8-17(9-7-15)33(28,29)30/h3-10H,11H2,1-2H3,(H-,26,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRZHQXAAWPYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)[N+]2=NC(=NN2C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC(=CC=C4)OCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160514 | |

| Record name | 3-(4,5-Dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138169-43-4 | |

| Record name | MTS | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138169-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4,5-Dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138169434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4,5-Dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。